molecular formula C12H13O3PS B095969 Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester CAS No. 15323-47-4

Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester

Cat. No. B095969
CAS RN: 15323-47-4
M. Wt: 268.27 g/mol
InChI Key: ONVNTTKHJBXLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester, commonly known as fenitrothion, is a widely used organophosphate insecticide. It is a colorless to yellow liquid, which is soluble in water and most organic solvents. Fenitrothion is widely used in agriculture for controlling pests in crops, fruits, and vegetables. It is also used in public health programs to control disease-carrying insects like mosquitoes.

Mechanism Of Action

Fenitrothion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis in insects.

Biochemical And Physiological Effects

Fenitrothion has been found to have toxic effects on non-target organisms like birds, fish, and mammals. It can cause cholinergic syndrome, which is characterized by symptoms like salivation, lacrimation, urination, defecation, and vomiting. Fenitrothion can also cause oxidative stress, which can lead to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

Fenitrothion is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It is relatively easy to synthesize and has a high insecticidal activity. However, fenitrothion is highly toxic and can pose a risk to researchers working with it. It also has a short half-life in the environment, which means that its effects are not long-lasting.

Future Directions

1. Development of safer and more effective insecticides that do not have harmful effects on non-target organisms.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion and other organophosphate insecticides.
3. Investigation of the effects of fenitrothion on the microbiome of insects and the environment.
4. Development of methods for the detection and quantification of fenitrothion in environmental samples.
5. Study of the long-term effects of fenitrothion exposure on human health.
In conclusion, fenitrothion is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting acetylcholinesterase, leading to paralysis and death in insects. However, it also has toxic effects on non-target organisms and can pose a risk to human health. Future research should focus on developing safer and more effective insecticides and studying the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion.

Synthesis Methods

Fenitrothion can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2-naphthol in the presence of a base. The reaction yields fenitrothion, which can be purified by distillation or recrystallization.

Scientific Research Applications

Fenitrothion has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, thrips, mites, and mosquitoes. Fenitrothion works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and eventually death of the insect.

properties

CAS RN

15323-47-4

Product Name

Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester

Molecular Formula

C12H13O3PS

Molecular Weight

268.27 g/mol

IUPAC Name

dimethoxy-naphthalen-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H13O3PS/c1-13-16(17,14-2)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

ONVNTTKHJBXLET-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1

Other CAS RN

15323-47-4

synonyms

Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.